

# ST-2560: A Technical Overview of its Role in Nociception

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ST-2560** is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a well-validated target for the treatment of pain, as it is preferentially expressed in peripheral neurons involved in pain signaling.[1][2] Developed by SiteOne Therapeutics, now part of Eli Lilly, **ST-2560** represents a promising non-opioid analgesic candidate. This document provides a technical guide on the core pharmacology of **ST-2560**, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

#### **Core Mechanism of Action**

**ST-2560** is a state-independent inhibitor of Nav1.7, meaning it does not preferentially bind to a specific conformation of the channel.[3][4] It is a derivative of saxitoxin and binds to the extracellular pore (site 1) of the sodium channel, sterically occluding the influx of sodium ions. [3][4] This mode of action prevents the generation and propagation of action potentials in nociceptive neurons, thereby inhibiting the transmission of pain signals.

### **Quantitative Data**

The following tables summarize the available quantitative data for **ST-2560**.

Table 1: In Vitro Potency and Selectivity of ST-2560



Target	IC50 (nM)	Species	Assay	Reference
Nav1.7	39	Human	Whole-cell patch- clamp electrophysiology	[1][2]
Nav1.7	46	Monkey	Whole-cell patch- clamp electrophysiology	[4]
Nav1.7	1500	Mouse	Whole-cell patch- clamp electrophysiology	[4]
Other Nav Isoforms	>100,000	Human	Whole-cell patch- clamp electrophysiology	[4]
hERG	>100,000	Human	Not specified	[4]

Table 2: Preclinical Efficacy of ST-2560 in Non-Human Primates (Cynomolgus Monkeys)

Pain Model	Stimulus	Dosing (s.c.)	Effect	Reference
Chemical Nociception	Capsaicin	0.1 - 0.3 mg/kg	Suppression of nocifensive reflexes	[1]
Mechanical Nociception	Pinprick	0.1 - 0.3 mg/kg	Suppression of nocifensive reflexes	[1][4]

Table 3: Cardiovascular Effects of ST-2560 in Non-Human Primates (Cynomolgus Monkeys)



Parameter	Dosing (s.c.)	Effect	Reference
Systolic Blood Pressure	0.1 - 1.0 mg/kg	10 - 20 mmHg reduction	[1][2]
Diastolic Blood Pressure	0.1 - 1.0 mg/kg	10 - 20 mmHg reduction	[1][2]
Heart Rate	0.1 - 1.0 mg/kg	Studied, no significant change reported in abstract	[4]

## **Experimental Protocols**

The following are summaries of the experimental protocols used to evaluate **ST-2560**, based on available information. For complete details, please refer to the primary publication by Mulcahy et al. (2024) in the British Journal of Pharmacology.

### Whole-Cell Patch-Clamp Electrophysiology

- Objective: To determine the potency and selectivity of ST-2560 on various sodium channel isoforms.
- General Method: Whole-cell patch-clamp recordings were performed on cells expressing human Nav1.x isoforms. The inhibitory concentration (IC50) was determined by measuring the reduction in sodium current in the presence of increasing concentrations of **ST-2560**.

# Non-Human Primate (NHP) Behavioral Models of Nociception

- Objective: To assess the in vivo efficacy of ST-2560 in reducing pain-related behaviors.
- Animals: Cynomolgus monkeys.
- Chemical Nociception Model:
  - Stimulus: Intradermal injection of capsaicin.

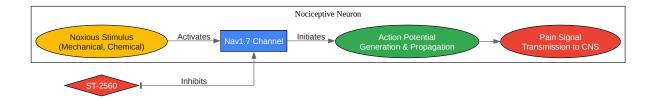


- Endpoint: Measurement of nocifensive behaviors (e.g., scratching, biting at the injection site).
- Procedure: Following subcutaneous administration of ST-2560 or vehicle, capsaicin was injected, and the resulting behaviors were quantified.
- Mechanical Nociception Model:
  - Stimulus: Application of a mechanical stimulus (pinprick).
  - Endpoint: Measurement of nocifensive reflexes.
  - Procedure: ST-2560 or vehicle was administered subcutaneously prior to the application of the mechanical stimulus, and the reflex response was recorded.

#### **Cardiovascular Monitoring in Non-Human Primates**

- Objective: To evaluate the cardiovascular safety profile of ST-2560.
- Animals: Freely-moving, telemetered cynomolgus monkeys.
- Method: Cardiovascular parameters (systolic and diastolic blood pressure, heart rate) were continuously monitored via telemetry following subcutaneous administration of vehicle or ST-2560.

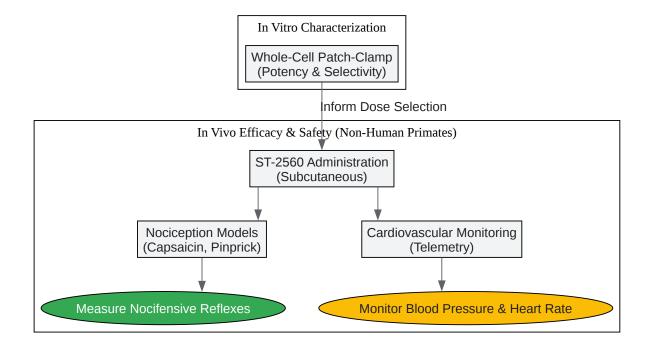
# Visualizations Signaling and Experimental Workflows





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Caption: Mechanism of action of **ST-2560** in inhibiting nociception.



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### References

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